1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole and tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, altering their function and leading to various biological effects. The tetrahydroquinoline unit may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline core and are known for their diverse pharmacological properties
Uniqueness
What sets 2-[(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE apart is the combination of both benzothiazole and tetrahydroquinoline moieties in a single molecule. This unique structure allows it to interact with multiple molecular targets, potentially leading to synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C20H20N2OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N2OS2/c1-2-14-9-10-16-18(12-14)25-20(21-16)24-13-19(23)22-11-5-7-15-6-3-4-8-17(15)22/h3-4,6,8-10,12H,2,5,7,11,13H2,1H3 |
InChI Key |
CBLJKFNADZQPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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